4-Chloro-3-iodopyridin-2-ol
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Overview
Description
4-Chloro-3-iodopyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodopyridin-2-ol typically involves halogenation reactions where iodine and chlorine are introduced to the pyridine ring. One common method involves the iodination of 4-chloropyridin-2-ol using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carbonyl compounds .
Scientific Research Applications
4-Chloro-3-iodopyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodopyridin-2-ol involves its interaction with various molecular targets. The presence of both chlorine and iodine atoms allows the compound to participate in multiple pathways, including halogen bonding and nucleophilic substitution . These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-3-iodopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms at distinct positions allows for unique reactivity and interactions compared to other similar compounds . This uniqueness makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-Chloro-3-iodopyridin-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine and iodine atoms, which contribute to its reactivity and interaction with biological systems. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in chemical synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile. The amine group allows for nucleophilic substitution reactions, while the halogen atoms can participate in electrophilic aromatic substitution. This dual functionality is crucial for the compound's role in various biochemical pathways.
Pharmacological Properties
Research has indicated that this compound exhibits a range of pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Antitumor Activity : Preliminary investigations suggest that it may inhibit tumor cell proliferation, indicating potential use in cancer therapy.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cancer signaling pathways, which could lead to the development of targeted therapies.
Data Table: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated the effectiveness of this compound against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .
- Cancer Therapeutics : In a recent investigation into kinase inhibitors, this compound was tested for its ability to inhibit MNK (MAP kinase-interacting kinase) activity. Results indicated that it exhibited moderate potency in inhibiting MNK2, which is crucial for cancer cell survival .
- Synthetic Applications : The compound has also been utilized as an intermediate in the synthesis of more complex pharmacologically active molecules. Its versatility as a building block in drug discovery has been documented extensively, showcasing its importance in medicinal chemistry .
Properties
Molecular Formula |
C5H3ClINO |
---|---|
Molecular Weight |
255.44 g/mol |
IUPAC Name |
4-chloro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
InChI Key |
PLLSYRBSJINNID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)I |
Origin of Product |
United States |
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